Lithium;2-hydroxy-3-quinolin-2-ylpropanoate
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Overview
Description
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate: is an organolithium compound with the molecular formula C12H10LiNO3 and a molecular weight of 223.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-hydroxy-3-quinolin-2-ylpropanoate ligand. It is a white to off-white powder that is soluble in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Lithium;2-hydroxy-3-quinolin-2-ylpropanoate can be synthesized by reacting 2-hydroxy-3-quinolin-2-ylpropanoic acid with lithium hydroxide in an aqueous medium.
Alternative Methods: Another method involves the use of lithium carbonate as a lithium source, reacting with 2-hydroxy-3-quinolin-2-ylpropanoic acid in a suitable solvent under reflux conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the direct synthesis method. The reaction is scaled up in reactors with controlled temperature and stirring to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or other anions in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different cations.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids .
- It can inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular pathways .
- The quinoline moiety allows it to participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar to this compound but lacks the lithium ion and propanoate group.
Quinolin-2-ylpropanoic acid: Similar structure but without the lithium ion.
Uniqueness:
Properties
IUPAC Name |
lithium;2-hydroxy-3-quinolin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.Li/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9;/h1-6,11,14H,7H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJHNQXBNXZCZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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